7-Fluoro-1H-indazole-6-carbonitrile
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Overview
Description
7-Fluoro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a fluorine atom at the 7th position and a nitrile group at the 6th position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 2-fluorobenzonitrile and hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions. For instance, copper-catalyzed cyclization reactions have been employed to produce indazole derivatives in good yields . These methods are optimized for large-scale production, ensuring high purity and minimal byproducts.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
7-Fluoro-1H-indazole-6-carbonitrile has found applications in several fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-indazole-6-carbonitrile largely depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
1H-Indazole-6-carbonitrile: Lacks the fluorine atom, which may result in different biological activities.
7-Chloro-1H-indazole-6-carbonitrile: Chlorine substitution instead of fluorine, leading to variations in reactivity and potency.
7-Bromo-1H-indazole-6-carbonitrile: Bromine substitution, which can affect the compound’s pharmacokinetic properties.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-1H-indazole-6-carbonitrile enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
7-fluoro-1H-indazole-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-5(3-10)1-2-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVNGZAJISORQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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